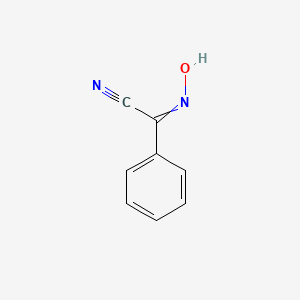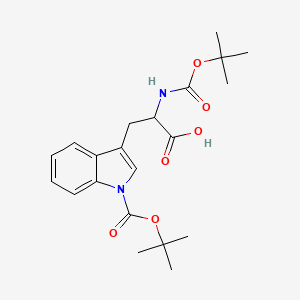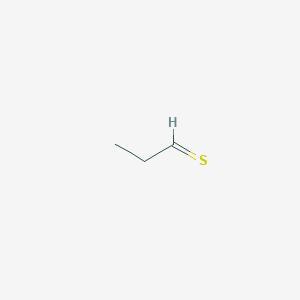
Thiopropionaldehyd
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiopropionaldehyd, also known as propanethial S-oxide, is a volatile organosulfur compound primarily known for its role in causing the characteristic tearing effect when onions are cut. This compound is a lachrymator, meaning it induces tears by irritating the eyes. This compound S-oxide is formed enzymatically from precursor sulfur-containing compounds in onions and other Allium species .
准备方法
Synthetic Routes and Reaction Conditions
Thiopropionaldehyd S-oxide is not typically synthesized in a laboratory setting due to its instability and volatility. Instead, it is studied as a natural product formed in onions. The compound is generated when the enzyme alliinase acts on S-1-propenyl-L-cysteine sulfoxide, leading to the formation of 1-propenesulfenic acid, which is then rearranged by lachrymatory factor synthase to produce propanethial S-oxide .
Industrial Production Methods
There are no large-scale industrial production methods for propanethial S-oxide due to its specific occurrence in onions and its limited commercial applications. Most studies focus on its natural formation and behavior rather than industrial synthesis .
化学反应分析
Types of Reactions
Thiopropionaldehyd S-oxide primarily undergoes reactions typical of sulfoxides and thiocarbonyl compounds. These include:
Oxidation: this compound S-oxide can be further oxidized to sulfone derivatives.
Reduction: It can be reduced back to its corresponding thiol or sulfide forms.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Nucleophiles: Thiols, amines, and other nucleophiles can react with the sulfoxide group.
Major Products
Oxidation Products: Sulfones and sulfinic acids.
Reduction Products: Thiols and sulfides.
Substitution Products: Various organosulfur compounds depending on the nucleophile used.
科学研究应用
Thiopropionaldehyd S-oxide has several applications in scientific research:
Chemistry: It is studied for its unique reactivity and as a model compound for understanding sulfoxide chemistry.
Biology: Research focuses on its role in plant defense mechanisms and its enzymatic formation in onions.
Industry: Limited industrial applications, primarily in flavor and fragrance research
作用机制
Thiopropionaldehyd S-oxide exerts its effects through its interaction with the sensory neurons in the eyes. When onions are cut, the compound is released into the air and comes into contact with the eyes, where it reacts to form sulfuric acid. This acid irritates the cornea, leading to the activation of sensory neurons and the subsequent production of tears by the lachrymal glands .
相似化合物的比较
Similar Compounds
syn-Thiopropionaldehyd S-oxide: A stereoisomer of propanethial S-oxide with similar lachrymatory properties.
Butanethial S-oxide: Found in other Allium species, also a lachrymatory agent.
Allicin: Found in garlic, another organosulfur compound with distinct biological activities.
Uniqueness
Thiopropionaldehyd S-oxide is unique due to its specific formation in onions and its potent lachrymatory effect. Unlike other similar compounds, it is specifically associated with the characteristic tearing response when onions are cut .
属性
CAS 编号 |
16696-81-4 |
|---|---|
分子式 |
C3H6S |
分子量 |
74.15 g/mol |
IUPAC 名称 |
propanethial |
InChI |
InChI=1S/C3H6S/c1-2-3-4/h3H,2H2,1H3 |
InChI 键 |
UXBLKIPIXRLLBH-UHFFFAOYSA-N |
规范 SMILES |
CCC=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


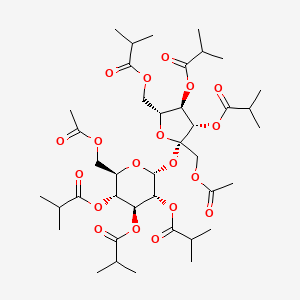
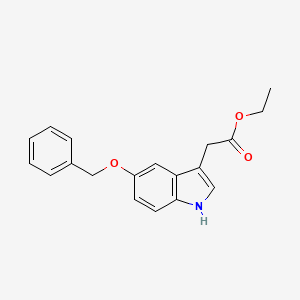
amine](/img/structure/B8802310.png)
![8-Hydroxy-8-(5-methoxy-2-pyridyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8802321.png)
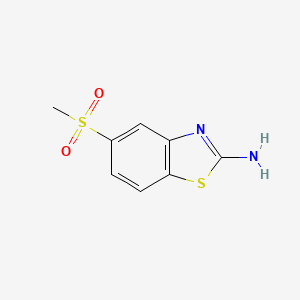
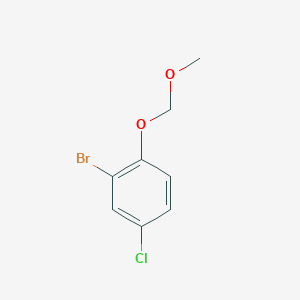
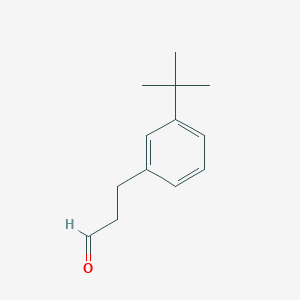
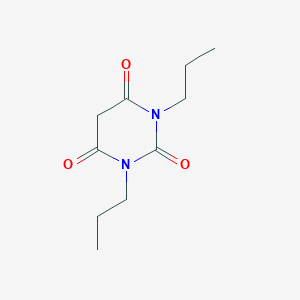
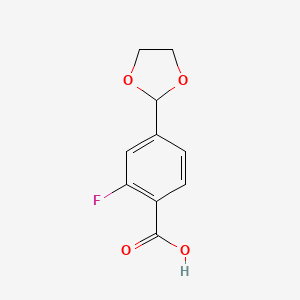
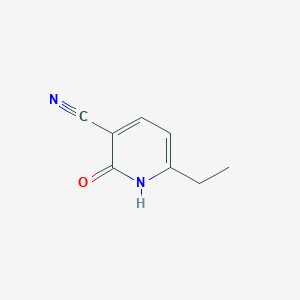
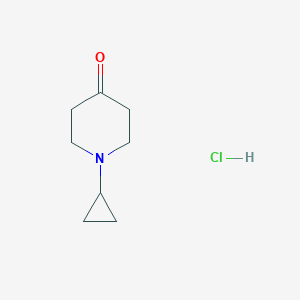
![7-Chloro-2-cyclobutyl-3H-imidazo[4,5-B]pyridine](/img/structure/B8802363.png)
